Methyl 2-amino-5-cyanobenzoate

Vue d'ensemble

Description

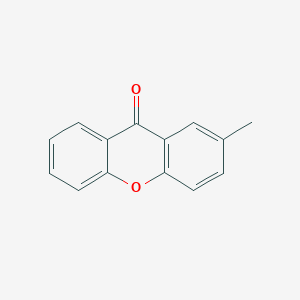

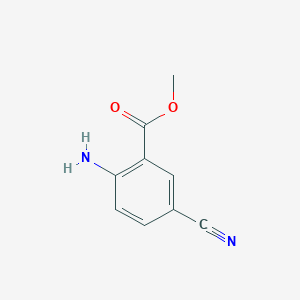

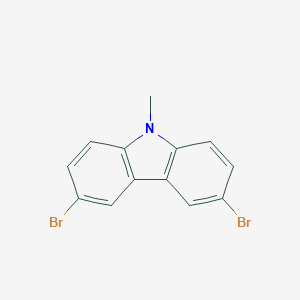

“Methyl 2-amino-5-cyanobenzoate” is also known as “2-Amino-5-cyanobenzoic acid methyl ester”. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 . The compound appears as a pale yellow crystalline powder .

Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-cyanobenzoate” is1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3 . The SMILES string representation is COC(C1=C(N)C=CC(C#N)=C1)=O . Physical And Chemical Properties Analysis

“Methyl 2-amino-5-cyanobenzoate” has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 176.058577502 g/mol . The topological polar surface area is 76.1 Ų . It has a heavy atom count of 13 .Applications De Recherche Scientifique

Catalyst in Organic Synthesis : Methyl 2-amino-5-cyanobenzoate derivatives are used in the catalysis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, offering advantages such as shorter reaction times, better yields, and simplicity in reaction processes (Maleki & Ashrafi, 2014).

Pharmaceutical Analysis : In pharmaceutical analysis, it assists in the determination of drugs like mebendazole and its degradation products in pharmaceutical forms, offering selectivity and accuracy in measurements (Al-Kurdi et al., 1999).

Antitumor Activity : Certain derivatives of Methyl 2-amino-5-cyanobenzoate have shown promise in antitumor and antimicrobial activities, making them valuable in the development of new therapeutic agents (Abou-Elmagd & Hashem, 2016).

Solubility and Solvent Effects Studies : The solubility of Methyl 2-amino-5-cyanobenzoate derivatives in various solvents is essential for understanding its purification and processing in different industrial applications (Zhu et al., 2019).

Vibrational Study and Molecular Properties : Studies on molecular structure, vibrational analysis, and electronic properties of derivatives like Methyl 2-amino 5-bromobenzoate contribute to the understanding of their potential applications in areas like non-linear optics (Saxena, Agrawal, & Gupta, 2015).

Synthesis of Novel Heterocyclic Compounds : It serves as a precursor in the synthesis of various novel heterocyclic compounds, which are significant in the development of new drugs and materials (Galenko et al., 2019).

Safety and Hazards

The safety data sheet for “Methyl 2-amino-5-cyanobenzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

methyl 2-amino-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVICOGIQWUAIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434836 | |

| Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-cyanobenzoate | |

CAS RN |

159847-81-1 | |

| Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)

![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)

![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)

![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)

![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)

![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)

![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)